molecular formula C19H19ClN6O2 B2409224 1-[(2-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 919026-00-9

1-[(2-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B2409224
CAS No.: 919026-00-9
M. Wt: 398.85
InChI Key: CZAWSFJRKSAISQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a useful research compound. Its molecular formula is C19H19ClN6O2 and its molecular weight is 398.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O2/c1-4-9-24-17(27)15-16(23(3)19(24)28)21-18-25(15)10-12(2)22-26(18)11-13-7-5-6-8-14(13)20/h4-8H,1,9-11H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAWSFJRKSAISQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(2-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex heterocyclic compound with potential pharmacological applications. This article reviews its biological activity based on available research findings, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C19H19ClN6O2C_{19}H_{19}ClN_{6}O_{2} with a molecular weight of approximately 393.85 g/mol. It features a triazine core that is known for various biological activities.

PropertyValue
Molecular FormulaC19H19ClN6O2
Molecular Weight393.85 g/mol
IUPAC NameThis compound
Canonical SMILESCC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)CC4=CC=C(C=C4)Cl

Anticancer Activity

Research has indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of triazines have shown cytotoxic effects against various cancer cell lines. Studies have reported IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cells respectively .

Case Study:
In a study evaluating the cytotoxicity of related triazine derivatives against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, several compounds displayed notable activity. The most potent compound showed an IC50 of 27.3 μM against MCF-7 cells .

Antibacterial Activity

The antibacterial potential of this class of compounds has been explored with promising results. Compounds similar to 1-[(2-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl have demonstrated moderate to strong activity against various bacterial strains.

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Other strainsWeak to moderate

Findings:
In vitro studies have shown that these compounds can inhibit bacterial growth effectively, suggesting their potential as antibacterial agents .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in disease processes:

EnzymeInhibition Activity
Acetylcholinesterase (AChE)Strong Inhibitor
UreaseHigh Inhibitory Activity

Research Insights:
Several synthesized derivatives were tested for AChE inhibition with IC50 values indicating strong efficacy compared to standard drugs . The ability to inhibit urease is particularly noteworthy as it suggests potential applications in treating conditions like urinary infections.

The biological activities of this compound can be attributed to its interaction with various biological targets:

  • DNA Interaction: Triazine derivatives often intercalate into DNA or inhibit topoisomerases, leading to cytotoxic effects in cancer cells.
  • Enzyme Binding: The structural motifs allow for effective binding to active sites of enzymes such as AChE and urease.
  • Receptor Modulation: Potential modulation of neurotransmitter receptors could explain some neuropharmacological effects.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-[(2-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution and cyclization. For example:

Step 1 : Alkylation of the purine core with 2-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

Step 2 : Introduction of the prop-2-enyl group via Pd-catalyzed coupling.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization.

  • Characterization : Employ NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC for purity validation .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and computational techniques:

  • X-ray crystallography for absolute configuration determination.
  • NMR spectroscopy to verify substituent positions (e.g., methyl groups at C3/C9, prop-2-enyl at C7).
  • Density Functional Theory (DFT) calculations to correlate experimental spectral data with theoretical models .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Prioritize in vitro screens:

  • Enzyme inhibition assays (e.g., kinases, phosphodiesterases) to identify target engagement.
  • Cell viability assays (e.g., MTT) across cancer/primary cell lines.
  • Solubility and metabolic stability tests in simulated physiological buffers (PBS, pH 7.4) and liver microsomes .

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing side products?

  • Methodological Answer : Apply factorial design to identify critical variables:

  • Variables : Temperature, catalyst loading, reaction time.
  • Example Optimization :
ConditionYield (%)Impurity (%)
80°C, 5 mol% Pd(PPh₃)₄728
100°C, 10 mol% Pd(PPh₃)₄8515
60°C, 3 mol% Pd(PPh₃)₄655
  • Resolution : Lower temperature with moderate catalyst loading balances yield and purity .

Q. How do structural modifications at the prop-2-enyl group affect bioactivity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:

  • Modifications : Replace prop-2-enyl with allyl, propargyl, or cyclopropyl groups.
  • Testing : Compare IC₅₀ values in kinase inhibition assays.
  • Example Data :
SubstituentIC₅₀ (nM)Solubility (µg/mL)
Prop-2-enyl12 ± 1.545
Propargyl8 ± 0.928
Cyclopropyl22 ± 3.162
  • Conclusion : Propargyl enhances potency but reduces solubility .

Q. How should researchers resolve contradictions in reported solubility data across studies?

  • Methodological Answer : Re-evaluate experimental conditions using standardized protocols:

Solvent systems : Test in PBS, DMSO, and biorelevant media (FaSSIF/FeSSIF).

Analytical methods : Compare shake-flask vs. HPLC solubility measurements.

Statistical analysis : Apply ANOVA to identify significant variability sources (e.g., pH, temperature) .

Q. What strategies ensure compound stability during long-term storage?

  • Methodological Answer :

  • Storage conditions : Use amber vials at -20°C under nitrogen atmosphere to prevent oxidation/hydrolysis.
  • Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC tracking.
  • Key findings : Degradation peaks correlate with hydrolysis of the triazine ring under acidic conditions .

Q. How can molecular docking elucidate interactions with biological targets like kinases?

  • Methodological Answer :

Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., CDK2, EGFR).

Docking software : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling.

Validation : Compare docking scores with experimental IC₅₀ values.

  • Example Result : Strong hydrogen bonding between the chlorophenyl group and kinase hinge region (binding affinity: -9.2 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.